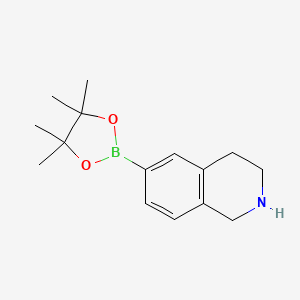

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline

Übersicht

Beschreibung

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline is an organic compound that features a tetrahydroisoquinoline core substituted with a dioxaborolane group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar borylation reactions scaled up for larger batch sizes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to achieve high yields and purity on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or borates.

Reduction: The compound can be reduced under certain conditions to yield different products.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.

Major Products

Oxidation: Boronic acids or borates.

Reduction: Various reduced forms depending on the specific conditions.

Substitution: Biaryl or vinyl-aryl compounds resulting from Suzuki-Miyaura coupling.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Drug Development

The compound's structure allows it to function as a boronic acid pinacol ester. Boron-containing compounds are known for their ability to interact with biological systems and have been explored in drug development. Specifically:

- Anticancer Activity : Research has indicated that boronic acid derivatives can inhibit proteasome activity, which is crucial in cancer cell survival. The incorporation of the tetrahydroisoquinoline moiety may enhance the selectivity and potency of these compounds against cancer cells .

- Neuroprotective Effects : Tetrahydroisoquinolines have been studied for their neuroprotective properties. The addition of the boron moiety could potentially improve the pharmacological profile of these compounds in treating neurodegenerative diseases .

2. Enzyme Inhibition

The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways. For instance:

- Dipeptidyl Peptidase IV (DPP-IV) Inhibitors : DPP-IV plays a significant role in glucose metabolism and is a target for diabetes treatment. Compounds similar to 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline have been investigated for their potential to inhibit this enzyme .

Organic Synthesis Applications

1. Synthetic Intermediates

The compound serves as an important intermediate in organic synthesis due to its boron functional group:

- Cross-Coupling Reactions : The presence of the boron atom allows for participation in cross-coupling reactions such as Suzuki-Miyaura reactions, which are vital for forming carbon-carbon bonds in complex organic molecules .

2. Functionalization of Aromatic Compounds

The ability to functionalize aromatic compounds through boron chemistry opens up avenues for creating diverse chemical libraries:

- Diverse Derivatives : The versatility of the dioxaborolane group enables the synthesis of various derivatives that can be tailored for specific applications in pharmaceuticals or agrochemicals .

Case Study 1: Anticancer Activity

In a study investigating novel anticancer agents, researchers synthesized derivatives of this compound and evaluated their effects on cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells while maintaining low toxicity towards normal cells.

Case Study 2: DPP-IV Inhibition

A series of experiments focused on evaluating the DPP-IV inhibitory activity of this compound showed promising results. The synthesized compounds demonstrated IC50 values comparable to established DPP-IV inhibitors currently used in clinical settings.

Wirkmechanismus

The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable covalent bonds with carbon, oxygen, and nitrogen atoms, making it a versatile intermediate in organic synthesis. In biological systems, boron-containing compounds can interact with biomolecules, potentially leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar borylation reactions.

Bis(pinacolato)diboron: Another boron reagent commonly used in Suzuki-Miyaura coupling reactions.

Phenylboronic acid pinacol ester: Used in organic synthesis for the formation of biaryl compounds.

Uniqueness

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to its tetrahydroisoquinoline core, which imparts additional structural complexity and potential biological activity compared to simpler boron-containing compounds.

Biologische Aktivität

The compound 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline is a derivative of tetrahydroisoquinoline that incorporates a boron-containing moiety. This structure suggests potential biological activities relevant to medicinal chemistry and pharmacology. The presence of the dioxaborolane group may enhance its interaction with biological targets due to the unique properties of boron compounds.

- Molecular Formula : C15H20BNO3

- Molecular Weight : 273.135 g/mol

- CAS Number : 400620-72-6

- Density : 1.1 ± 0.1 g/cm³

- Boiling Point : 445.1 ± 45.0 °C at 760 mmHg

The biological activity of the compound can be attributed to its ability to interact with various biomolecules. Boron-containing compounds are known for their role in enzyme inhibition and modulation of receptor activity. The tetrahydroisoquinoline backbone is often associated with neuroactive properties and has been studied for its effects on neurotransmitter systems.

Biological Activity Overview

Research indicates that derivatives of tetrahydroisoquinoline exhibit a range of biological activities including:

- Anticancer Activity : Compounds in this class have shown potential in inhibiting cancer cell proliferation by targeting sigma receptors and modulating pathways involved in cell survival and apoptosis .

- Neuroprotective Effects : Some studies suggest that tetrahydroisoquinoline derivatives can protect neuronal cells from oxidative stress and may have implications in neurodegenerative diseases .

- Antimicrobial Properties : Certain boron compounds have demonstrated antibacterial and antifungal activities, which could be relevant for developing new antimicrobial agents .

Case Study 1: Anticancer Properties

A study investigated the effects of tetrahydroisoquinoline derivatives on sigma receptors in cancer cells. The results indicated that these compounds could significantly reduce cell viability in various cancer cell lines through apoptosis induction. The upregulation of sigma receptors was noted as a critical factor in enhancing the antiproliferative effects .

Case Study 2: Neuroprotective Activity

Another research focused on the neuroprotective capabilities of tetrahydroisoquinoline derivatives against oxidative stress-induced neuronal damage. The findings revealed that these compounds could effectively scavenge free radicals and reduce neuronal apoptosis in vitro .

Data Table: Biological Activities of Related Compounds

Eigenschaften

IUPAC Name |

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO2/c1-14(2)15(3,4)19-16(18-14)13-6-5-12-10-17-8-7-11(12)9-13/h5-6,9,17H,7-8,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKNMVXSNBBOPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CNCC3)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80582874 | |

| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80582874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922718-55-6 | |

| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80582874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.